(R)-N-Methyl-1-(tetrahydro-2H-pyran-3-yl)methanamine
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Overview
Description
®-N-Methyl-1-(tetrahydro-2H-pyran-3-yl)methanamine is a chiral amine compound featuring a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Methyl-1-(tetrahydro-2H-pyran-3-yl)methanamine typically involves the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the hydrogenation of dihydropyran using a catalyst such as Raney nickel.
Introduction of the Amino Group: The amino group can be introduced via reductive amination, where an aldehyde or ketone precursor reacts with methylamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
®-N-Methyl-1-(tetrahydro-2H-pyran-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the tetrahydropyran ring or the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives.
Scientific Research Applications
®-N-Methyl-1-(tetrahydro-2H-pyran-3-yl)methanamine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the effects of chiral amines on biological systems.
Industrial Applications: The compound may be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-N-Methyl-1-(tetrahydro-2H-pyran-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to interact selectively with these targets, potentially leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(S)-N-Methyl-1-(tetrahydro-2H-pyran-3-yl)methanamine: The enantiomer of the compound, which may have different biological activities.
N-Methyl-1-(tetrahydro-2H-pyran-3-yl)methanamine: The racemic mixture of the compound.
Tetrahydropyran derivatives: Other compounds containing the tetrahydropyran ring, which may have similar chemical properties but different biological activities.
Uniqueness
®-N-Methyl-1-(tetrahydro-2H-pyran-3-yl)methanamine is unique due to its chiral nature, which allows for selective interactions with biological targets. This selectivity can lead to specific and potentially more effective biological effects compared to its racemic or other similar compounds.
Properties
Molecular Formula |
C7H15NO |
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Molecular Weight |
129.20 g/mol |
IUPAC Name |
N-methyl-1-[(3R)-oxan-3-yl]methanamine |
InChI |
InChI=1S/C7H15NO/c1-8-5-7-3-2-4-9-6-7/h7-8H,2-6H2,1H3/t7-/m1/s1 |
InChI Key |
SFDNBVAIWWHHQN-SSDOTTSWSA-N |
Isomeric SMILES |
CNC[C@H]1CCCOC1 |
Canonical SMILES |
CNCC1CCCOC1 |
Origin of Product |
United States |
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